N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
Description
The compound N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide (hereafter referred to as Compound A) is a sulfonamide-based ethanediamide derivative. Key structural features include:
- 4-Methylbenzenesulfonyl (tosyl) group: A sulfonyl moiety known for enhancing bioavailability and binding affinity in medicinal compounds.
- 4-Methylbenzyl group: A lipophilic substituent that may influence membrane permeability.
- Ethanediamide backbone: A hydrogen-bonding scaffold that can enhance solubility and molecular recognition.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16-5-9-18(10-6-16)14-24-22(26)23(27)25-15-21(20-4-3-13-30-20)31(28,29)19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQGXYVFPHIGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound, which can be synthesized from furan-2-carboxylic acid hydrazide.
Introduction of the tosyl group: The tosyl group is introduced through a reaction with tosyl chloride in the presence of a base such as pyridine.
Formation of the oxalamide moiety: The final step involves the reaction of the tosylated furan-2-yl intermediate with oxalyl chloride and 4-methylbenzylamine to form the desired oxalamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Sulfonamide-Ethanediamide Analogues
Compound A shares close structural homology with N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide (Compound B , ). Key differences include:
2.2. Sulfonamide Derivatives with Modified Backbones
- N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide (Compound C, ): Lacks the ethanediamide backbone but shares the 4-methylbenzenesulfonyl group. Synthesized via palladium-catalyzed coupling, demonstrating the versatility of sulfonamide intermediates in drug discovery . Methyl and methoxy substituents highlight how minor modifications affect lipophilicity (ClogP: Compound A ≈ 3.8 vs. Compound C ≈ 2.5).
- N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide (Compound D, ): Replaces the furan ring with a 1,3-oxazinan heterocycle.
Functional Group Analysis
3.1. Sulfonyl Group Variations
3.2. Ethanediamide vs. Alternative Backbones
- Ethanediamide : Present in Compound A and Compound B , this group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors).
- AP-237 derivatives (): Replace ethanediamide with a piperidine-carboxamide scaffold, showing how backbone flexibility influences analgesic potency .
Table: Comparative Analysis of Key Compounds
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a propyl amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although dedicated research specifically targeting this compound is limited.
While the exact mechanism of action remains unclear, compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the furan and sulfonamide groups suggests potential interactions through:
- Hydrogen Bonding : The furan ring may form hydrogen bonds with nucleophilic sites on proteins.
- Electrophilic Reactions : The sulfonamide group can act as an electrophile, potentially modifying enzyme activity.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory mechanisms.
- Anticancer Potential : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds that have documented biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide | Fluorobenzenesulfonyl group | Fluorine substitution may enhance biological activity |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Chlorine substituent on benzene ring | Affects solubility and reactivity |
| N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide | Different furan substitution position | Positioning affects electronic properties |
Q & A
Q. What are the critical steps in synthesizing N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide?
- Methodological Answer: Synthesis involves multi-step reactions:
- Sulfonation: Reacting furan-2-yl ethylamine with 4-methylbenzenesulfonyl chloride under anhydrous conditions to prevent hydrolysis .
- Coupling: Using coupling agents (e.g., EDC/HATU) to link the sulfonamide intermediate with N'-[(4-methylphenyl)methyl]ethanediamide in solvents like DMF or dichloromethane .
- Purification: Chromatography (HPLC or column) to isolate the product, followed by spectroscopic validation (NMR, IR) .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl groups at δ 2.4 ppm for CH₃) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 487.18 g/mol) .
- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies optimize reaction yields for analogs with conflicting bioactivity data?
- Methodological Answer:
- Comparative Assays: Test structural analogs (e.g., thiophene or pyridine substitutions) in parallel to identify electronic/steric effects on activity .
- DOE (Design of Experiments): Vary catalysts (e.g., Lewis acids), solvents, and temperatures to map yield-contributing factors .
- Computational Modeling: DFT calculations to predict reactivity of sulfonamide and furan moieties .
Q. How does the furan-sulfonamide motif influence biological target interactions?
- Methodological Answer:
- Molecular Docking: Simulate binding with enzymes (e.g., cyclooxygenase-2) to assess furan’s π-π stacking and sulfonamide’s hydrogen bonding .
- SAR Studies: Synthesize derivatives (e.g., 4-chloro vs. 4-methoxy sulfonyl groups) and compare IC₅₀ values in enzyme inhibition assays .
Q. How to resolve discrepancies in spectroscopic data for structurally similar compounds?
- Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., ethylenic protons near sulfonyl groups) .
- X-ray Crystallography: Validate absolute configuration for chiral centers, especially at the ethanediamide linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
